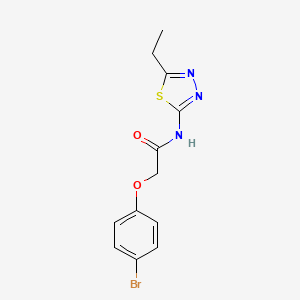
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has been studied extensively for its potential use in scientific research. BPTAA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have an effect on the central nervous system, and has been shown to have anxiolytic and sedative effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it has been found to be relatively safe and non-toxic. It has been shown to have low toxicity in animal studies, and has been found to be well-tolerated in humans in clinical trials. However, one limitation of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of new synthesis methods for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide that are more efficient and cost-effective. Another area of research is the exploration of new scientific research applications for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, such as its potential use in treating neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and to determine its potential side effects and long-term safety in humans.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with thiosemicarbazide, followed by reaction with ethyl iodide. The resulting compound is then treated with sodium hydroxide to yield 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. This synthesis method has been used in several studies and has been found to be effective in producing high yields of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in neuroscience research, as it has been found to have an effect on the central nervous system.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWFSRCZYDSYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)
